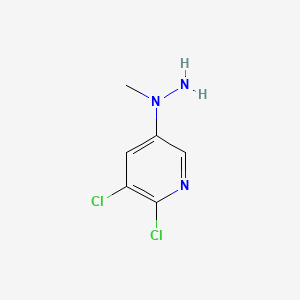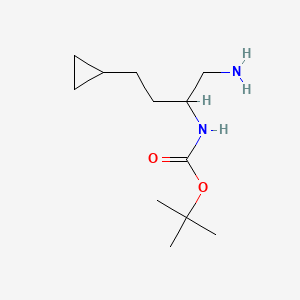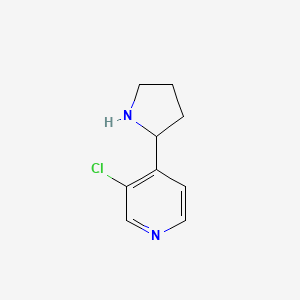
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a morpholine ring attached to the pyridine ring at the 4th position and an aldehyde group at the 3rd position. This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of 2-chloropyridine-3-carbaldehyde with morpholine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: 2-(Morpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: 2-(Morpholin-4-yl)pyridine-3-methanol.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The morpholine ring and the aldehyde group play crucial roles in its binding affinity and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Morpholin-4-yl)pyridine-3-carboxaldehyde
- 2-(Morpholin-4-yl)ethylamine
- 2-(Morpholin-4-yl)pyridine-3-carbonitrile
Uniqueness
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both the morpholine ring and the aldehyde group allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H13ClN2O2 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-morpholin-4-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12;/h1-3,8H,4-7H2;1H |
Clave InChI |
ZCZVNZCYKHLVPG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=CC=N2)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




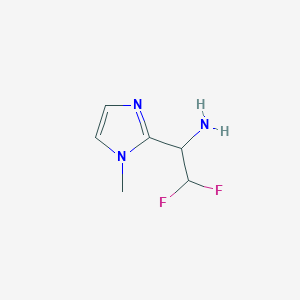




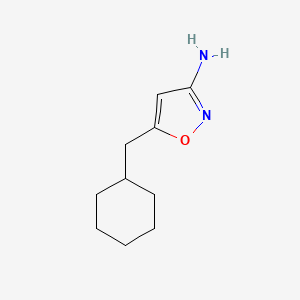
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
